molecular formula C31H35F2N3O7S2 B14786331 2-(7,8-Difluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-11-hexoxy-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione;methanesulfonic acid

2-(7,8-Difluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-11-hexoxy-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione;methanesulfonic acid

Cat. No.: B14786331
M. Wt: 663.8 g/mol
InChI Key: AYFOANMBBREWMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(7,8-Difluoro-6,11-dihydrobenzocbenzothiepin-11-yl)-11-hexoxy-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione;methanesulfonic acid is a complex organic compound with significant applications in medicinal chemistry. It is known for its antiviral properties and is used in the treatment of influenza. The compound is characterized by its unique structure, which includes multiple rings and functional groups, contributing to its biological activity.

Preparation Methods

The synthesis of 2-(7,8-Difluoro-6,11-dihydrobenzocbenzothiepin-11-yl)-11-hexoxy-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione;methanesulfonic acid involves several steps. The synthetic route typically starts with the preparation of the benzocbenzothiepin core, followed by the introduction of the difluoro groups. The triazatricyclo structure is then formed through a series of cyclization reactions. Industrial production methods often involve optimizing these steps to increase yield and purity, using advanced techniques such as high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s biological activity.

    Substitution: Substitution reactions, particularly involving the difluoro groups, can lead to the formation of new compounds with different properties.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-(7,8-Difluoro-6,11-dihydrobenzocbenzothiepin-11-yl)-11-hexoxy-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione;methanesulfonic acid has several scientific research applications:

Mechanism of Action

The compound exerts its effects by inhibiting the cap-dependent endonuclease activity of the influenza virus polymerase. This inhibition prevents the virus from replicating its RNA, thereby halting the spread of the infection. The molecular targets involved include the polymerase acidic protein, which is essential for viral replication .

Comparison with Similar Compounds

Similar compounds include other antiviral agents such as oseltamivir and zanamivir. Compared to these, 2-(7,8-Difluoro-6,11-dihydrobenzocbenzothiepin-11-yl)-11-hexoxy-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione;methanesulfonic acid has a unique mechanism of action, targeting the endonuclease activity rather than neuraminidase. This distinction makes it effective against strains of influenza that are resistant to neuraminidase inhibitors .

Properties

Molecular Formula

C31H35F2N3O7S2

Molecular Weight

663.8 g/mol

IUPAC Name

2-(7,8-difluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-11-hexoxy-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione;methanesulfonic acid

InChI

InChI=1S/C30H31F2N3O4S.CH4O3S/c1-2-3-4-7-15-39-29-23(36)12-13-34-28(29)30(37)33-14-16-38-17-25(33)35(34)27-19-10-11-22(31)26(32)21(19)18-40-24-9-6-5-8-20(24)27;1-5(2,3)4/h5-6,8-13,25,27H,2-4,7,14-18H2,1H3;1H3,(H,2,3,4)

InChI Key

AYFOANMBBREWMC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=C2C(=O)N3CCOCC3N(N2C=CC1=O)C4C5=C(CSC6=CC=CC=C46)C(=C(C=C5)F)F.CS(=O)(=O)O

Origin of Product

United States

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